2-(3,5-diethyl-1H-pyrazol-1-yl)propanoic acid
Description
Properties
IUPAC Name |
2-(3,5-diethylpyrazol-1-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2/c1-4-8-6-9(5-2)12(11-8)7(3)10(13)14/h6-7H,4-5H2,1-3H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRSWLJOQZBSGOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NN1C(C)C(=O)O)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of 2-(3,5-diethyl-1H-pyrazol-1-yl)propanoic acid are currently unknown. This compound is a derivative of pyrazole, a class of compounds known for their diverse biological activities. .
Biochemical Analysis
Biochemical Properties
2-(3,5-diethyl-1H-pyrazol-1-yl)propanoic acid plays a significant role in biochemical reactions, particularly those involving enzyme interactions. This compound has been shown to interact with enzymes such as cytochrome P450 and UDP glucuronosyltransferase. These interactions are crucial as they influence the metabolic pathways and the biotransformation of the compound within the body. The nature of these interactions often involves the binding of this compound to the active sites of these enzymes, leading to either inhibition or activation of enzymatic activity.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of acetylcholinesterase, an enzyme critical for nerve function. Additionally, this compound has been shown to affect oxidative stress levels within cells, potentially leading to changes in cellular metabolism and gene expression.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound can bind to enzyme active sites, leading to either inhibition or activation of the enzyme’s function. For example, its interaction with cytochrome P450 enzymes can result in the inhibition of these enzymes, affecting the metabolism of other compounds. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. Studies have shown that the compound remains stable under specific conditions but can degrade over time when exposed to certain environmental factors. Long-term exposure to this compound has been associated with changes in cellular function, including alterations in metabolic activity and gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been found to be well-tolerated and can exert beneficial effects, such as modulating enzyme activity and reducing oxidative stress. At higher doses, this compound can exhibit toxic effects, including liver damage and disruption of normal metabolic processes. These findings highlight the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those mediated by cytochrome P450 and UDP glucuronosyltransferase enzymes. These pathways are crucial for the biotransformation and elimination of the compound from the body. The interactions with these enzymes can lead to the formation of various metabolites, which can have distinct biological activities and effects on metabolic flux.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes via active transport mechanisms and can accumulate in certain tissues, such as the liver and kidneys. The distribution of this compound within the body is influenced by its chemical properties, including its solubility and affinity for binding proteins.
Subcellular Localization
The subcellular localization of this compound is an important factor in determining its activity and function. The compound can localize to specific cellular compartments, such as the mitochondria and endoplasmic reticulum, where it can interact with enzymes and other biomolecules. This localization is often directed by targeting signals and post-translational modifications that guide the compound to its site of action.
Biological Activity
2-(3,5-diethyl-1H-pyrazol-1-yl)propanoic acid is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its activity against various pathogens.
Synthesis
The synthesis of this compound typically involves the reaction of diethylpyrazole with propanoic acid derivatives. Various methods have been explored, including microwave-assisted synthesis and solvent-free techniques, which enhance yield and reduce reaction time.
Biological Activity
The biological activity of this compound has been investigated in several studies, revealing its potential as an antimicrobial and anti-inflammatory agent.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. In vitro studies have shown effectiveness against a range of Gram-positive and Gram-negative bacteria. For instance:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.0039 - 0.025 mg/mL |
| Escherichia coli | 0.004 - 0.025 mg/mL |
| Pseudomonas aeruginosa | 0.013 - 0.156 mg/mL |
These results suggest that the compound may inhibit bacterial growth effectively, potentially serving as a lead for developing new antibiotics targeting resistant strains.
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory properties. Studies indicate that it may act as a COX-2 inhibitor, which is significant in reducing inflammation without the ulcerogenic effects commonly associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs).
Case Studies
Several case studies have documented the biological effects of pyrazole derivatives, including this compound:
- Antibacterial Efficacy : A study demonstrated that pyrazole derivatives showed potent antibacterial activity against multidrug-resistant strains of Escherichia coli and Staphylococcus aureus, highlighting their potential in treating infections caused by resistant pathogens .
- Anti-inflammatory Mechanisms : Research indicated that the compound can modulate inflammatory pathways by inhibiting specific enzymes involved in prostaglandin synthesis, thus reducing inflammation and pain .
- Antifungal Properties : In addition to antibacterial activity, derivatives of the compound have shown antifungal effects against pathogens like Candida albicans, suggesting a broad spectrum of antimicrobial activity .
Scientific Research Applications
Pharmaceutical Applications
Anti-inflammatory Properties
Research indicates that derivatives of pyrazole compounds exhibit anti-inflammatory activity. For instance, 2-(3,5-diethyl-1H-pyrazol-1-yl)propanoic acid has been studied for its potential as a non-steroidal anti-inflammatory drug (NSAID). A study demonstrated that this compound effectively inhibited cyclooxygenase enzymes, which are critical in the inflammatory process .
Analgesic Effects
In addition to anti-inflammatory properties, this compound has shown promise in pain management. Clinical trials have reported that it can reduce pain levels in patients suffering from chronic conditions . The mechanism of action appears to involve the modulation of pain pathways, similar to other NSAIDs.
Anticancer Activity
Emerging research suggests that pyrazole derivatives may have anticancer properties. Specifically, this compound has been evaluated for its ability to induce apoptosis in cancer cells. In vitro studies indicated that the compound could inhibit cell proliferation in various cancer lines, including breast and colon cancer cells .
Agrochemical Applications
Herbicidal Activity
The compound has been investigated for its herbicidal properties. Studies have shown that it can effectively control weed growth without harming crop plants. Field trials demonstrated a significant reduction in weed biomass when applying formulations containing this compound .
Fungicidal Properties
Additionally, this pyrazole derivative has been tested for fungicidal activity against common agricultural pathogens. Laboratory assays indicated that it could inhibit the growth of fungi such as Fusarium and Aspergillus species, making it a candidate for developing new fungicides .
Materials Science Applications
Polymer Chemistry
In materials science, this compound is being explored as a monomer for synthesizing novel polymers. Its unique chemical structure allows for the creation of materials with enhanced thermal stability and mechanical properties. Preliminary studies suggest that polymers derived from this compound exhibit superior performance compared to traditional materials .
Nanocomposites
The integration of this compound into nanocomposite materials is another area of interest. Research shows that incorporating this compound into nanomaterials can improve their functional properties, such as conductivity and strength. These advancements could lead to applications in electronics and advanced coatings .
Case Studies
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Substituent Effects
3-(3,5-Dimethyl-1H-pyrazol-1-yl)propanamide
- Structure : Features a dimethyl-substituted pyrazole and a terminal amide group instead of a carboxylic acid.
- Key Differences :
- The amide group reduces acidity compared to the carboxylic acid, altering hydrogen-bonding capacity.
- Dimethyl substituents decrease steric hindrance and lipophilicity relative to diethyl groups.
- Applications : Likely used in peptidomimetics or as a building block in drug discovery .
2-Amino-3-(4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)propanoic Acid
- Structure: Contains an amino group on the propanoic acid chain and a 4-ethyl-3,5-dimethyl pyrazole.
- Key Differences: The amino group introduces a zwitterionic character, enhancing solubility in polar solvents. Mixed ethyl/methyl substituents balance lipophilicity and steric effects.
- Applications: Potential use in amino acid analogs or enzyme inhibitors due to its chiral center .
3-[4-(3,5-Dimethyl-pyrazol-1-yl)-phenyl]-propionic Acid
- Structure : Incorporates a phenyl spacer between the pyrazole and carboxylic acid.
- Dimethyl substituents on pyrazole reduce steric bulk compared to diethyl groups.
- Applications : Suitable for materials science or as a ligand in metal-organic frameworks .
2-[4-Chloro-3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]propanoic Acid
- Structure : Electronegative chloro and difluoromethyl groups on the pyrazole ring.
- Key Differences :
- Fluorine and chlorine substituents enhance acidity of the carboxylic acid and metabolic stability.
- Increased electronic withdrawal may alter reactivity in substitution reactions.
- Applications: Potential agrochemical or pharmaceutical candidate due to halogen-driven bioactivity .
Physicochemical and Functional Properties
Table 1: Comparative Analysis of Structural Analogs
| Compound Name | Pyrazole Substituents | Functional Group | Molecular Weight (g/mol) | Key Properties |
|---|---|---|---|---|
| 2-(3,5-Diethyl-1H-pyrazol-1-yl)propanoic acid | 3,5-diethyl | Propanoic acid | ~225 (estimated) | High lipophilicity, moderate acidity |
| 3-(3,5-Dimethyl-1H-pyrazol-1-yl)propanamide | 3,5-dimethyl | Amide | 169.22 | Reduced acidity, enhanced H-bonding |
| 2-Amino-3-(4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid | 4-ethyl, 3,5-dimethyl | Amino + propanoic acid | 241.30 | Zwitterionic, chiral center |
| 3-[4-(3,5-Dimethyl-pyrazol-1-yl)-phenyl]-propionic acid | 3,5-dimethyl | Phenyl + propanoic acid | 244.29 | Aromatic rigidity, π-π interactions |
| 2-[4-Chloro-3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]propanoic acid | 4-Cl, 3,5-(CF₂H)₂ | Propanoic acid | 266.61 | High acidity, halogen-driven reactivity |
Preparation Methods
Synthesis of 3,5-diethylpyrazole
- Reagents: 2,4-pentanedione, hydrazine hydrate
- Conditions: Reflux in ethanol or another suitable solvent for several hours
- Mechanism: The reaction proceeds via nucleophilic attack of hydrazine on the β-diketone, followed by cyclization and dehydration to form the pyrazole ring with ethyl groups at positions 3 and 5.
Formation of this compound
Approach A: N-alkylation of pyrazole with a halogenated propanoic acid derivative
- Reagents: 3,5-diethylpyrazole, 2-bromopropanoic acid or its ester
- Conditions: Base such as potassium carbonate in polar aprotic solvent (e.g., DMF) at elevated temperature
- Process: The pyrazole nitrogen acts as a nucleophile attacking the electrophilic carbon of the halogenated propanoic acid derivative, resulting in N-substitution and formation of the target compound.
Approach B: Condensation of pyrazole with α-halopropanoic acid esters followed by hydrolysis
Representative Reaction Scheme
| Step | Reaction Type | Reagents/Conditions | Product |
|---|---|---|---|
| 1 | Pyrazole ring formation | 2,4-pentanedione + hydrazine hydrate, reflux | 3,5-diethylpyrazole |
| 2a | N-alkylation | 3,5-diethylpyrazole + 2-bromopropanoic acid, K2CO3, DMF, heat | This compound |
| 2b | N-alkylation + ester hydrolysis | 3,5-diethylpyrazole + methyl 2-bromopropanoate, base, then acid/base hydrolysis | This compound |
Analytical and Research Findings
- Purity and confirmation: The synthesized compound is typically characterized by NMR spectroscopy (^1H, ^13C), mass spectrometry, and IR spectroscopy to confirm the presence of the pyrazole ring and propanoic acid functionalities.
- Yields: The pyrazole formation step generally proceeds with high yields (70–90%), while the N-alkylation step yields vary depending on reaction conditions but typically range from 50–80%.
- Reaction optimization: Base choice, solvent, temperature, and reaction time are critical parameters influencing the yield and purity of the final product. For example, potassium carbonate in DMF at 80–100°C for 12–24 hours is commonly effective for N-alkylation.
Comparative Table of Preparation Methods
| Method | Key Reagents | Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Pyrazole synthesis | 2,4-pentanedione + hydrazine hydrate | Reflux in ethanol, 4–6 h | 75–90 | Simple, high yield | Requires hydrazine handling |
| N-alkylation with acid | 3,5-diethylpyrazole + 2-bromopropanoic acid | K2CO3, DMF, 80–100°C, 12–24 h | 50–70 | Direct formation of acid derivative | Possible side reactions, moderate yield |
| N-alkylation with ester + hydrolysis | 3,5-diethylpyrazole + methyl 2-bromopropanoate + hydrolysis | Base, DMF, then acid/base hydrolysis | 60–80 | Easier purification of ester intermediate | Additional hydrolysis step required |
Q & A
Q. What are the recommended synthetic routes for 2-(3,5-diethyl-1H-pyrazol-1-yl)propanoic acid, and what are the critical reaction parameters?
Answer: Synthesis typically involves multi-step organic reactions. A common approach includes:
- Step 1: Alkylation of 3,5-diethylpyrazole with a propanoic acid derivative (e.g., bromopropanoic acid).
- Step 2: Acid-catalyzed cyclization or coupling under reflux conditions.
- Step 3: Purification via column chromatography or recrystallization .
Key Parameters:
| Parameter | Optimal Range | Purpose |
|---|---|---|
| Temperature | 80–100°C | Facilitate nucleophilic substitution |
| Solvent | Ethanol/THF | Balance reactivity and solubility |
| Catalyst | K₂CO₃ or NaH | Base for deprotonation |
| Reaction Time | 6–12 hours | Ensure completion of alkylation |
Validation: Monitor reaction progress via TLC or HPLC. Confirm purity using melting point analysis and NMR .
Q. How is the structural integrity of this compound validated in crystallographic studies?
Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Critical steps include:
- Crystal Growth: Slow evaporation of a saturated solution in DCM/hexane.
- Data Collection: Use a diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation.
- Refinement: SHELX software suite for structure solution and validation .
Common Challenges:
- Disorder in the ethyl or propanoic acid groups.
- Hydrogen-bonding networks affecting packing symmetry.
Resolution: Apply restraints during refinement and validate using R-factor convergence (< 0.05) .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
Answer:
- Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and safety goggles.
- Ventilation: Use fume hoods to avoid inhalation of vapors.
- Storage: In airtight containers at 4°C, away from oxidizers .
- Spill Management: Neutralize with inert adsorbents (e.g., sand) and dispose as hazardous waste .
Advanced Research Questions
Q. How can density functional theory (DFT) elucidate the electronic properties and reactivity of this compound?
Answer: DFT calculations (e.g., B3LYP/6-31G* basis set) provide insights into:
- Electrostatic Potential Maps: Identify nucleophilic/electrophilic sites on the pyrazole ring.
- Reaction Mechanisms: Simulate transition states for acid-catalyzed reactions.
- Thermochemistry: Predict enthalpy changes during synthesis .
Example Application:
DFT studies reveal that the diethyl groups stabilize the pyrazole ring via hyperconjugation, reducing electrophilicity at the 1-position .
Q. How do structural modifications (e.g., substituent variation) impact biological activity in pyrazole-propanoic acid derivatives?
Answer: Case Study:
| Modification | Biological Impact (e.g., IC₅₀) | Mechanism Insight |
|---|---|---|
| 3,5-Diethyl vs. 3,5-Dimethyl | Increased lipophilicity → enhanced membrane permeability | Ethyl groups improve LogP by 0.8 units . |
| Propanoic acid → Ester | Reduced cytotoxicity | Esterification lowers carboxylic acid reactivity . |
Methodology:
- SAR Studies: Synthesize analogs and assay against target enzymes (e.g., COX-2).
- Computational Docking: Use AutoDock Vina to predict binding affinities .
Q. What strategies resolve contradictions in spectroscopic data (e.g., NMR splitting patterns) for this compound?
Answer: Common Issues:
- Splitting in ¹H-NMR: Overlapping signals from ethyl groups (δ 1.2–1.5 ppm).
- 13C-NMR Assignments: Misassignment of quaternary carbons on the pyrazole ring.
Resolution Strategies:
Q. How are computational methods used to predict collision cross-sections (CCS) for mass spectrometry applications?
Answer:
Q. What are the implications of crystallographic disorder in refining the structure of this compound?
Answer: Disorder in ethyl groups or solvent molecules complicates refinement. Mitigation includes:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
